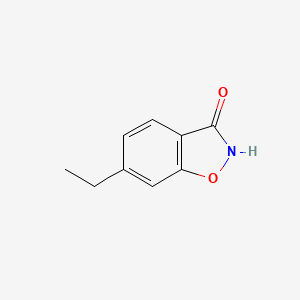

6-Ethyl-1,2-benzoxazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

6-ethyl-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C9H9NO2/c1-2-6-3-4-7-8(5-6)12-10-9(7)11/h3-5H,2H2,1H3,(H,10,11) |

InChI Key |

HZDIJCKOKBDKQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)NO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 6 Ethyl 1,2 Benzoxazol 3 Ol

Established Synthetic Routes to the 1,2-Benzoxazole Core

The construction of the 1,2-benzoxazole ring system is a well-established field in heterocyclic chemistry. Traditional and modern approaches typically rely on the formation of the five-membered oxazole (B20620) ring fused to a benzene (B151609) ring through intramolecular cyclization reactions. chim.it These strategies can be broadly categorized into classical condensation and cyclization approaches and ring-closing strategies that utilize specifically substituted aromatic precursors.

Classical Condensation Reactions and Cyclization Approaches

Classical methods for synthesizing the benzoxazole (B165842) scaffold often involve the condensation of an ortho-substituted phenol (B47542) with a reagent that provides the remaining atoms of the oxazole ring, followed by cyclization. nih.gov One of the most common strategies is the reaction of o-aminophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. nih.govnih.gov These reactions typically proceed through the formation of a Schiff base or an amide intermediate, which then undergoes cyclodehydration or a similar cyclization/aromatization process to yield the benzoxazole ring. nih.gov

A variety of catalysts and reaction conditions have been developed to promote these transformations, including Brønsted or Lewis acids, metal catalysts, and even green, solvent-free microwave-assisted conditions. nih.govorganic-chemistry.org For instance, the condensation of o-aminophenols with aldehydes can be efficiently catalyzed by samarium triflate in an aqueous medium or by using a reusable ionic liquid gel under solvent-free conditions. organic-chemistry.org

| Precursors | Reagents/Catalysts | Reaction Type | Reference |

|---|---|---|---|

| o-Aminophenol, Aldehyde | Samarium triflate / H₂O | Condensation/Cyclization | organic-chemistry.org |

| o-Aminophenol, Aldehyde | LAIL@MNP, Ultrasound | Condensation/Cyclization | nih.gov |

| o-Aminophenol, Carboxylic Acid | Microwave (solvent-free) | Condensation/Cyclization | bsu.edu.eg |

| o-Aminophenol, β-Diketone | Brønsted acid / CuI | Condensation/Cyclization | organic-chemistry.org |

| Tertiary Amide, o-Aminophenol | Tf₂O, 2-Fluoropyridine | Amide Activation/Cyclization | nih.gov |

Ring-Closing Strategies Involving ortho-Substituted Precursors

Ring-closing strategies are fundamental to forming the 1,2-benzoxazole core and are generally classified by the final bond being formed (C–O or N–O). chim.it

C–O Bond Formation: This approach typically starts from o-substituted aryl oximes, where an intramolecular nucleophilic substitution reaction leads to ring closure. For example, base-promoted cyclization of o-haloaryl or o-nitroaryl substituted oximes results in the formation of the C–O bond, yielding the 1,2-benzoxazole ring. chim.it

N–O Bond Formation: This is a more common pathway that utilizes o-hydroxyaryl oximes or imines as precursors. chim.it The cyclization involves a formal dehydration reaction where the oxime's hydroxyl group is converted into a good leaving group, facilitating the nucleophilic attack by the phenolic oxygen to form the N–O bond. chim.it Another route involves the cyclization of N-halogenated 2-hydroxyaryl imines. chim.it A significant challenge in some of these reactions is the potential for a competitive Beckmann rearrangement, which would lead to the formation of benzo[d]oxazole isomers. chim.it

Targeted Introduction of the Ethyl Moiety at C-6

To synthesize the target molecule, 6-Ethyl-1,2-benzoxazol-3-ol, the ethyl group must be introduced regioselectively onto the C-6 position of the benzene ring. This can be achieved either by starting with a precursor that already contains the ethyl group in the correct position or by functionalizing the pre-formed benzoxazole core.

A highly regioselective and logical approach involves starting with a commercially available, appropriately substituted benzene derivative, such as 4-ethylphenol (B45693). The synthesis would proceed through the following steps:

Nitration: Introduction of a nitro group ortho to the hydroxyl group of 4-ethylphenol to yield 4-ethyl-2-nitrophenol. This reaction's regioselectivity is directed by the activating hydroxyl group. A similar nitration of a substituted phenol is described in the synthesis of 4-carbomethoxy-2-nitrophenol.

Reduction: The nitro group is then selectively reduced to an amino group to form 2-amino-4-ethylphenol. Sodium dithionite (B78146) is an effective reagent for this type of reduction.

Cyclization: The resulting o-aminophenol derivative can then be cyclized using various methods, as described in section 2.1, to form the 6-ethyl-1,2-benzoxazole core.

Directed Alkylation and Cross-Coupling Methodologies

Alternatively, the ethyl group can be introduced onto a pre-formed 1,2-benzoxazole ring system.

Directed Alkylation: Friedel-Crafts reactions are a classic method for alkylating aromatic rings. wikipedia.org The Friedel-Crafts alkylation or acylation of a 1,2-benzoxazol-3-ol precursor could potentially introduce the ethyl group. masterorganicchemistry.com The reaction involves an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the fused oxazole ring. wikipedia.orglibretexts.org However, this method can be complicated by issues such as polyalkylation and carbocation rearrangements, and the directing effects of the 1,2-benzoxazole ring system would need to be carefully considered to ensure C-6 selectivity. masterorganicchemistry.com

Cross-Coupling Methodologies: Modern cross-coupling reactions offer a powerful and selective alternative for C-C bond formation. A plausible strategy would involve the synthesis of a 6-halo-1,2-benzoxazol-3-ol precursor. This halogenated intermediate could then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura reaction with ethylboronic acid or a Negishi coupling with an ethylzinc (B8376479) reagent, to install the ethyl group at the C-6 position. Transition-metal-catalyzed C-H functionalization is another advanced strategy, although direct and selective alkylation at C-6 of the benzoxazole ring can be challenging. nih.govmdpi.com

| Methodology | Key Precursor | Key Reagents | Key Considerations |

|---|---|---|---|

| Synthesis from Substituted Precursor | 4-Ethylphenol | HNO₃/H₂SO₄; Na₂S₂O₄; Cyclization reagents | High regioselectivity, multi-step process. |

| Friedel-Crafts Alkylation | 1,2-Benzoxazol-3-ol | Ethyl halide, Lewis Acid (e.g., AlCl₃) | Risk of polyalkylation and rearrangements; regioselectivity depends on directing effects. |

| Suzuki-Miyaura Cross-Coupling | 6-Bromo-1,2-benzoxazol-3-ol | Ethylboronic acid, Pd catalyst, Base | High selectivity and functional group tolerance; requires synthesis of halogenated precursor. |

Stereoselective and Regioselective Considerations in C-C Bond Formation

In the context of synthesizing this compound, stereoselectivity is not a concern for the introduction of the ethyl group itself. However, regioselectivity is paramount. As outlined above, starting the synthesis from 4-ethylphenol offers the most unambiguous path to the desired C-6 substitution, leveraging the well-understood directing effects of substituents on a benzene ring. Direct functionalization methods like Friedel-Crafts alkylation are less reliable for achieving specific regiochemistry on a bicyclic heteroaromatic system without a directing group. Cross-coupling reactions on a pre-functionalized (e.g., halogenated) core provide excellent regiocontrol, contingent on the selective synthesis of the required precursor.

Formation of the 3-Hydroxyl Functional Group

The 3-hydroxyl group of 1,2-benzoxazol-3-ol is a key feature that exists in a keto-enol tautomeric relationship with the carbonyl group of 1,2-benzisoxazol-3(1H)-one. The relative prevalence of each tautomer can depend on factors like the solvent and physical state. nih.gov Synthetic strategies often target the more stable keto form, which exists in equilibrium with the enol.

A direct and effective method for the synthesis of the 3-hydroxy-1,2-benzoxazole system involves the cyclization of 2-hydroxybenzohydroxamic acids (salicylhydroxamic acids). The use of carbonyldiimidazole has been reported to facilitate this specific transformation, directly yielding the 3-hydroxy-1,2-benzisoxazole structure. researchgate.net To obtain the 6-ethyl substituted target, the corresponding 4-ethyl-2-hydroxybenzohydroxamic acid would be required as the precursor.

Another relevant approach is the synthesis of 1,2-benzisoxazolin-3-ones through the cyclization of N-substituted salicylhydroxamic acids under Mitsunobu conditions. researchgate.net Furthermore, photochemical methods, such as the cyclization of 2-azidobenzoic acids, can lead to the formation of the related 2,1-benzisoxazole-3(1H)-one scaffold under mild conditions. nih.gov These methods produce the keto tautomer, which is in equilibrium with the desired 3-ol form.

Strategies for Oxygen Atom Incorporation at Position 3

The incorporation of an oxygen atom at the 3-position of the 1,2-benzoxazole ring system is a critical step in the synthesis of this compound. This is often achieved through the cyclization of appropriately substituted precursors where the oxygen atom is already part of a functional group that facilitates ring closure. One common strategy involves the intramolecular cyclization of 2-hydroxyaryl oximes. In this approach, a 2-hydroxy-ketone or -aldehyde precursor, substituted with an ethyl group at the para-position to the hydroxyl group, is oximated. The subsequent cyclization of the resulting oxime, often mediated by a dehydrating agent or a catalyst, leads to the formation of the N-O bond and the desired 3-hydroxy-1,2-benzoxazole ring.

Another key strategy involves the use of 2-nitroaryl precursors. For instance, the reduction of a 2-nitrobenzoate (B253500) derivative can yield a hydroxylamine (B1172632) intermediate, which then undergoes base-mediated cyclization to form the benzoxazol-3-one ring. The starting material for such a synthesis would be a methyl 2-nitrobenzoate with an ethyl substituent at the 5-position.

Investigation of Precursor Reactivity for 3-Hydroxylation

The reactivity of the precursors is paramount for the successful synthesis of this compound. For precursors like 2-hydroxyaryl oximes, the electronic nature of the substituents on the aromatic ring can significantly influence the ease of cyclization. The presence of the electron-donating ethyl group at the 6-position can affect the nucleophilicity of the phenolic oxygen, which is crucial for the N-O bond formation.

Similarly, in the case of 2-nitroaryl precursors, the efficiency of the initial reduction step to form the hydroxylamine is critical. The reaction conditions for this reduction need to be carefully controlled to avoid over-reduction to the corresponding amine, which would lead to different cyclized products. The subsequent base-mediated cyclization is also influenced by the stability of the intermediate hydroxylamine and the acidity of the N-H proton.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from various catalytic systems.

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides powerful tools for the construction of heterocyclic frameworks. While specific examples for this compound are not extensively documented, related benzoxazole syntheses often employ transition metals like copper, palladium, and ruthenium. mdpi.comnih.gov For instance, copper-catalyzed intramolecular C-O bond formation in ortho-haloaryl oximes is a known method for synthesizing the benzisoxazole core. A potential precursor for this compound could be a 2-halo-4-ethylphenol derivative, which upon oximation and subsequent copper-catalyzed cyclization, could yield the target molecule.

Palladium-catalyzed cross-coupling reactions are also instrumental in constructing functionalized precursors. For example, a Suzuki or Negishi coupling could be employed to introduce the ethyl group at the desired position on a pre-formed benzoxazole precursor, which is then further functionalized at the 3-position.

Organocatalysis and Biocatalysis for Enhanced Efficiency

Organocatalysis, utilizing small organic molecules as catalysts, offers a metal-free alternative for various organic transformations. While direct organocatalytic methods for the synthesis of this compound are still an emerging area of research, organocatalysts could potentially be employed in the asymmetric synthesis of chiral precursors or in facilitating the key cyclization step under mild conditions.

Biocatalysis, leveraging the high selectivity of enzymes, presents a green and efficient approach. Oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, are known to catalyze hydroxylation reactions on aromatic rings. chim.it In principle, a biocatalytic approach could be envisioned where a 6-ethyl-1,2-benzoxazole precursor is selectively hydroxylated at the 3-position. However, the development of such a specific biocatalyst would require significant enzyme engineering efforts.

Recyclable and Heterogeneous Catalytic Systems

The development of recyclable and heterogeneous catalytic systems is crucial for sustainable chemical processes. For the synthesis of benzoxazole derivatives, various heterogeneous catalysts have been reported, including magnetic nanoparticles functionalized with acidic groups and Brønsted acidic ionic liquid gels. researchgate.netresearchgate.netnih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For the synthesis of this compound, the application of such recyclable catalysts in the key cyclization or precursor synthesis steps could significantly improve the environmental footprint of the process.

| Catalyst System | Precursor Type | Key Transformation | Advantages |

| Magnetic Nanoparticles (e.g., Fe3O4@SiO2-SO3H) | 2-aminophenol and aldehyde | Condensation and cyclization | Recyclable, high yield, solvent-free conditions |

| Brønsted Acidic Ionic Liquid Gel | 2-aminophenol and aldehyde | Condensation and aromatization | Reusable, high yield, facile workup |

Modern Synthetic Techniques and Process Optimization

Modern synthetic techniques and process optimization strategies are being increasingly applied to the synthesis of heterocyclic compounds to improve efficiency, safety, and scalability. Techniques such as flow chemistry and microwave-assisted synthesis can significantly reduce reaction times and improve yields.

For the synthesis of this compound, a continuous flow process could be designed for the key cyclization step, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved product quality and safer handling of reactive intermediates.

Process optimization, often guided by Design of Experiments (DoE), can be employed to systematically investigate the effect of various reaction parameters (e.g., catalyst loading, temperature, solvent, and reactant concentrations) on the yield and purity of this compound. This systematic approach allows for the identification of the optimal reaction conditions, leading to a more robust and efficient synthetic process.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. For the synthesis of 1,2-benzoxazole derivatives, microwave irradiation offers a significant advantage over conventional heating methods by enabling rapid and uniform heating of the reaction mixture. A potential microwave-assisted route to 6-substituted-1,2-benzoxazol-3-ols, such as the 6-ethyl analogue, involves the cyclization of appropriately substituted 2-hydroxyaryl ketoximes.

One reported microwave-assisted method for the synthesis of 1,2-benzisoxazole (B1199462) derivatives utilizes a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), as a catalyst. researchgate.net This approach, when applied to various 2-hydroxyalkyl/aryl ketoximes, has demonstrated remarkable efficiency, with reaction times as short as 30-60 seconds and excellent yields ranging from 85-96%. researchgate.net The ionic liquid can also be recycled, adding to the green credentials of this methodology. researchgate.net Extrapolating this method to the synthesis of this compound would involve the microwave-irradiated cyclization of 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one oxime in the presence of a catalytic amount of a suitable basic ionic liquid.

The key advantages of this microwave-assisted protocol are the significant reduction in reaction time and the high yields achieved. A comparative overview of reaction times and yields for the synthesis of 1,2-benzisoxazole derivatives via conventional and microwave-assisted methods is presented in the table below.

| Entry | Substrate | Method | Reaction Time | Yield (%) |

| 1 | 2-hydroxyacetophenone oxime | Conventional | 5-7 h | 70-80 |

| 2 | 2-hydroxyacetophenone oxime | Microwave | 30-60 s | 85-96 |

| 3 | 2-hydroxypropiophenone oxime | Conventional | 6-8 h | 72-82 |

| 4 | 2-hydroxypropiophenone oxime | Microwave | 45-75 s | 88-95 |

This data is generalized from studies on various 1,2-benzisoxazole derivatives and illustrates the typical improvements observed with microwave-assisted synthesis.

Flow Chemistry Approaches for Scalability

Flow chemistry offers a safe, efficient, and scalable alternative to batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor allows for improved reproducibility and safety, particularly for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of heterocyclic compounds, including isoxazoles, has been successfully adapted to flow chemistry conditions. nih.gov A multi-step flow process for the synthesis of trisubstituted isoxazoles has been developed, involving oximation, chlorination, and cycloaddition reactions in a continuous sequence. nih.gov A similar telescoped approach could be envisioned for the synthesis of this compound. This would likely involve the in-line formation of an intermediate, such as a nitrile oxide from an appropriately substituted oxime, followed by an intramolecular cyclization or a cycloaddition reaction to form the benzisoxazole ring.

The key benefits of a flow chemistry approach include enhanced safety, improved scalability, and the potential for in-line purification and analysis. A hypothetical flow synthesis setup for this compound could involve the following stages:

| Stage | Process | Key Parameters |

| 1 | Oximation | Temperature, Residence Time |

| 2 | In-situ Cyclization | Catalyst, Temperature, Residence Time |

| 3 | In-line Purification | Liquid-liquid extraction, Scavenger resin |

This approach would allow for the continuous production of the target compound with minimal manual intervention, making it highly suitable for industrial-scale synthesis.

Yield Enhancement and Reaction Condition Optimization

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing waste and cost. For the synthesis of 1,2-benzisoxazole derivatives, several factors can be fine-tuned to enhance the yield.

In the context of the base-promoted cyclization of 2-hydroxyaryl ketoximes, the choice of base, solvent, and temperature plays a crucial role. While traditional methods often employ inorganic bases like potassium hydroxide in solvents such as dioxane, modern approaches have explored the use of milder and more efficient catalytic systems. chim.it The optimization of a [3+2] cycloaddition reaction between in-situ generated nitrile oxides and arynes for the synthesis of benzisoxazoles revealed that slow addition of the chloroxime precursor via a syringe pump significantly improved the yield to 90%. nih.gov This was attributed to matching the rates of formation of the two reactive intermediates. nih.gov

A systematic approach to reaction optimization often involves a Design of Experiments (DoE) methodology, where multiple reaction parameters are varied simultaneously to identify the optimal conditions. For the synthesis of this compound, a DoE approach could be employed to optimize factors such as catalyst loading, temperature, reaction time, and solvent polarity to achieve the highest possible yield.

The following table outlines key parameters and their potential impact on the yield of 1,2-benzoxazole synthesis:

| Parameter | Effect on Yield | Optimization Strategy |

| Catalyst | Can significantly increase reaction rate and selectivity. | Screening of various catalysts (e.g., Lewis acids, bases, transition metals). |

| Solvent | Affects solubility of reactants and can influence reaction pathway. | Screening of a range of solvents with varying polarities. |

| Temperature | Influences reaction rate and can affect selectivity. | Optimization to find the balance between reaction rate and prevention of side reactions. |

| Reactant Concentration | Can impact reaction kinetics and equilibrium position. | Variation of reactant ratios and overall concentration. |

Synthesis of this compound Analogues and Derivatives

Design Principles for Structure-Activity Relationship (SAR) Studies (Methodological Focus)

The systematic exploration of the chemical space around a lead compound is a cornerstone of modern drug discovery. For this compound, the design of analogues for SAR studies should be guided by a methodical approach to understand how different structural modifications influence biological activity.

A primary design principle is isosteric and bioisosteric replacement . This involves substituting specific atoms or groups with others that have similar physical or chemical properties. For instance, the ethyl group at the 6-position could be replaced with other alkyl groups of varying chain length and branching (e.g., methyl, propyl, isopropyl) to probe the steric and lipophilic requirements in this region of the molecule. Bioisosteric replacements for the ethyl group could include trifluoromethyl or cyano groups to explore the impact of electronic effects.

Another key principle is positional isomerism . The ethyl group could be moved to other positions on the benzene ring (e.g., 4, 5, or 7-position) to investigate the importance of its specific location for activity.

Functional group modification of the 3-hydroxyl group is also a critical strategy. This hydroxyl group can be converted to ethers, esters, or other functional groups to modulate properties such as hydrogen bonding capacity, polarity, and metabolic stability.

A matrix-based approach to analogue design can be highly effective. This involves systematically varying substituents at different positions of the 1,2-benzoxazole scaffold.

| R1 (Position 6) | R2 (Position 3) | R3 (Other positions) |

| -CH2CH3 | -OH | H |

| -CH3 | -OCH3 | F |

| -CF3 | -OCOCH3 | Cl |

| -CN | -NH2 | Br |

Strategies for Substituent Variation and Scaffold Modification

The synthesis of analogues of this compound requires versatile and robust chemical strategies that allow for the introduction of diverse substituents.

For variation at the 6-position , the synthesis would ideally start from a commercially available or readily accessible 4-substituted-2-aminophenol, where the substituent is the desired group (e.g., 4-ethyl-2-aminophenol). Alternatively, a late-stage functionalization approach could be employed, where a suitable functional group at the 6-position (e.g., a halogen) is introduced and then further modified through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce a variety of alkyl, aryl, or other groups.

For modification of the 3-hydroxyl group , standard synthetic transformations can be employed. O-alkylation with various alkyl halides under basic conditions would yield a library of ether analogues. Acylation with different acid chlorides or anhydrides would provide the corresponding ester derivatives. The 3-hydroxyl group can also be converted to a leaving group (e.g., a tosylate or triflate) to enable nucleophilic substitution with a range of nucleophiles, thereby introducing diverse functionalities at this position.

Scaffold modification involves altering the core 1,2-benzoxazole ring system. This could include replacing the oxygen atom with sulfur to generate the corresponding 1,2-benzisothiazole (B1215175) analogues or altering the ring size. Such modifications can provide valuable insights into the essential structural features required for biological activity.

A general synthetic scheme for the derivatization of the 1,2-benzoxazol-3-ol scaffold is depicted below:

Starting Material: this compound

Derivatization at the 3-position:

Reaction with alkyl halides (R-X) in the presence of a base to form ethers (3-OR).

Reaction with acyl chlorides (RCOCl) or anhydrides to form esters (3-OCOR).

Derivatization at the 6-position (via a suitable precursor):

Suzuki coupling of a 6-bromo-1,2-benzoxazol-3-ol precursor with boronic acids to introduce various aryl or alkyl groups.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 6 Ethyl 1,2 Benzoxazol 3 Ol

Investigation of Aromaticity and Heterocyclic Stability

The 1,2-benzoxazole ring system, also known as benzisoxazole, is an aromatic organic compound characterized by the fusion of a benzene (B151609) ring and an isoxazole (B147169) ring. wikipedia.org Its aromaticity contributes to its relative stability. wikipedia.orgwikipedia.org However, the inherent strain of the N-O bond in the isoxazole ring makes it more reactive and prone to chemical transformations compared to its isomer, benzoxazole (B165842). researchgate.net

Tautomerism Studies of 1,2-Benzoxazol-3-ol Systems

One of the most critical aspects of the chemistry of 1,2-benzoxazol-3-ol and its derivatives is the existence of tautomeric equilibria. This phenomenon involves the migration of a proton, leading to interconvertible structural isomers.

6-Ethyl-1,2-benzoxazol-3-ol exists in a dynamic equilibrium between two primary tautomeric forms: the hydroxy (lactim or enol) form and the keto (lactam or amide) form. thieme-connect.denih.gov

Hydroxy Form: this compound (an "enol" or "lactim" tautomer).

Keto Form: 6-Ethyl-1,2-benzisoxazolin-3-one (an "amide" or "lactam" tautomer).

This proton transfer equilibrium is fundamental to the molecule's reactivity, as each tautomer presents different functional groups and, consequently, different reactive sites. Infrared (IR) spectroscopy studies on the parent 1,2-benzisoxazol-3-ol indicate that in the solid state, the compound exists exclusively as the hydroxy (lactim) tautomer. thieme-connect.de However, in solution (e.g., in chloroform), an equilibrium is established where both the hydroxy and keto forms are present. thieme-connect.de Theoretical studies on related hydroxyisoxazole systems have also identified these tautomeric possibilities, often referring to them as the OH-tautomer and the NH-tautomer (keto form). smolecule.com

Several experimental techniques are crucial for identifying and quantifying the tautomers of 1,2-benzoxazol-3-ol systems in different states and environments.

| Technique | Application in Tautomerism Studies | Key Findings/Observables |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR is a powerful tool for studying tautomeric equilibria in solution. nih.gov The rate of interconversion between tautomers affects the observed spectra. | Different tautomers will have distinct chemical shifts (δ) for their respective protons and carbons. For instance, the 13C NMR spectra can be used to quantitatively determine the tautomeric ratio in solution by comparing the chemical shifts of key carbon atoms (like C4/C7) with reference compounds where the tautomerism is locked. nih.gov |

| Infrared (IR) Spectroscopy | IR spectroscopy helps distinguish between the hydroxy and keto forms by identifying characteristic vibrational frequencies. | The hydroxy form shows a characteristic O-H stretching band, while the keto form exhibits a C=O (carbonyl) stretching band. Studies on the parent compound showed the presence of the lactim form in the solid state. thieme-connect.de |

| X-ray Crystallography | This technique provides definitive structural information in the solid state, allowing for the direct visualization of which tautomer is present. patsnap.com | By determining bond lengths and the precise location of atoms (especially the mobile proton), crystallography can confirm the dominant tautomeric form in the crystal lattice. patsnap.com |

| Chromatography | Chromatographic methods can be employed to separate tautomeric mixtures under certain conditions, allowing for their individual analysis. patsnap.com | Advances in chromatography have, in some cases, enabled the separation of otherwise rapidly interconverting isomers. patsnap.com |

| UV-Visible Spectroscopy | The electronic absorption spectra of the different tautomers can vary, and this technique can be used to study the equilibrium, particularly its dependence on solvent polarity. nih.gov | Changes in the absorption maximum (λmax) with solvent can indicate shifts in the tautomeric equilibrium. nih.gov |

The position of the tautomeric equilibrium is highly sensitive to environmental factors, namely the solvent and the electronic nature of substituents on the benzoxazole ring.

Solvent Effects: The polarity of the solvent plays a significant role. Nonpolar solvents tend to favor the less polar tautomer, while polar solvents can stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. nih.govnih.gov For instance, increasing solvent polarity can lead to a shift in the maximum absorption in UV-Vis spectra, reflecting a change in the tautomer equilibrium. nih.gov In related heterocyclic systems, it has been demonstrated that increasing the dielectric constant of the solvent can enhance the electron-donating or electron-accepting properties of substituents, which in turn influences tautomeric stability. nih.gov

Substituent Effects: The electronic properties of substituents on the benzene ring influence the relative acidity and basicity of the sites involved in the proton transfer, thereby shifting the equilibrium. Electron-donating groups (like the ethyl group at C-6) and electron-withdrawing groups can stabilize or destabilize one tautomer over the other. nih.gov In adenine (B156593) tautomers, for example, substitution can alter tautomeric preferences, and in polar solvents, the energy differences between tautomers can become very slight, leading to a mixture of forms in solution. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoxazole Ring

The reactivity of the this compound ring system in substitution reactions is dictated by the present tautomeric form and the electronic influence of the ethyl group and the heterocyclic ring.

Electrophilic Aromatic Substitution: The hydroxy (enol) tautomer is more susceptible to electrophilic attack on the benzene ring. The hydroxyl group of the isoxazole moiety and the fused benzene ring activate the system towards electrophiles. For the parent 1,2-benzisoxazol-3-ol, electrophilic substitution is reported to occur at the 5- and 7-positions. The ethyl group at position 6 is an ortho-, para-directing activator. Therefore, for this compound, electrophilic attack would be expected to be directed primarily to position 7 and position 5, influenced by the combined directing effects of the heterocyclic system and the ethyl group. Nitration of 3-methyl-1,2-benzisoxazole 2-oxide, a related system, yields the 6-nitro derivative, indicating the reactivity of this position under certain conditions. thieme-connect.de

Nucleophilic Aromatic Substitution: The keto tautomer, 1,2-benzisoxazolin-3-one, features a carbonyl group that is susceptible to nucleophilic attack. This reaction typically occurs at the carbonyl carbon. Nucleophilic substitution on the benzene ring itself is less common unless activated by strongly electron-withdrawing groups.

Reactions Involving the Hydroxyl Group at Position 3

The hydroxyl group of the lactim tautomer (1,2-benzoxazol-3-ol) is a key site for chemical transformations. Ambident nucleophilic character is observed, as reactions can occur at either the oxygen or the nitrogen atom of the heterocyclic ring.

Alkylation: The reaction of 1,2-benzisoxazol-3-ol with alkylating agents like methyl iodide or diazomethane (B1218177) typically yields a mixture of the O-alkylated product (3-methoxy-1,2-benzisoxazole) and the N-alkylated product (2-methyl-1,2-benzisoxazolin-3-one). thieme-connect.de Benzylation is also reported to give a mixture of O-benzyl and N-benzyl derivatives. thieme-connect.de

Acylation and Sulfonylation: In contrast to alkylation, acylation and sulfonylation reactions are generally regiospecific. These reactions occur exclusively at the oxygen atom to form O-acyl and O-sulfonyl derivatives, respectively. thieme-connect.de This suggests that the oxygen atom is the harder and more reactive nucleophilic site for these "harder" electrophiles.

Derivatization and Functionalization Reactions

The 1,2-benzoxazol-3-ol core is a versatile platform for synthesizing a variety of derivatives through reactions targeting the hydroxyl group, the nitrogen atom, or the benzene ring. These reactions are fundamental for creating new chemical entities with tailored properties.

Alkylation: The alkylation of 1,2-benzoxazol-3-ol is a common derivatization strategy. The reaction with alkyl halides can lead to a mixture of N- and O-alkylated products, a common feature for this heterocyclic system. thieme-connect.de The ratio of these products can be influenced by the reaction conditions, such as the choice of base and solvent.

Acylation and Sulfonylation: In contrast to alkylation, acylation and sulfonylation reactions are reported to be highly regiospecific, occurring exclusively at the oxygen atom to form O-acyl and O-sulfonyl derivatives, respectively. thieme-connect.de For instance, reaction with sulfonyl chlorides can yield sulfamoylated products.

Cross-Coupling Reactions: The benzene ring of the benzoxazole system can be functionalized using modern cross-coupling techniques. While the hydroxyl group itself is not typically displaced, converting it to a triflate or other suitable leaving group can enable cross-coupling. More commonly, halogenated derivatives of the benzoxazole core are used as precursors for reactions like the Suzuki-Miyaura coupling to introduce new aryl or alkyl groups.

Esterification: The hydroxyl group can be converted to an ester. For example, the formation of ethyl benzo[d]isoxazole-3-carboxylate is a key transformation, often used to produce intermediates for further synthesis.

Below is a table summarizing common derivatization reactions applicable to the 1,2-benzoxazol-3-ol scaffold.

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N/O-Alkylation | Alkyl Halide, Base | N-Alkyl and O-Alkyl derivatives | thieme-connect.de |

| O-Acylation | Acyl Halide/Anhydride, Base | O-Acyl derivative | thieme-connect.de |

| O-Sulfonylation | Sulfonyl Chloride, Base | O-Sulfonyl derivative | thieme-connect.de |

| Esterification | Carboxylic Acid, Coupling Agent | Ester derivative | |

| Sulfamoylation | Sodium Sulfite, POCl₃, Amine | Sulfamoylmethyl derivative | nih.gov |

Rearrangement Pathways

The 1,2-benzisoxazole (B1199462) ring system is susceptible to several rearrangement reactions, often triggered by base, heat, or light. These transformations are mechanistically significant and provide routes to different classes of compounds.

Base-Catalyzed E2 Elimination (Kemp Elimination): The most characteristic reaction of 1,2-benzisoxazoles is their base-catalyzed decomposition into o-cyanophenolate anions. researchgate.netpnas.org This reaction, known as the Kemp elimination, proceeds via a concerted E2 elimination mechanism. For this compound, this pathway would lead to the formation of 2-cyano-5-ethylphenolate. This transformation is highly exothermic and effectively irreversible. researchgate.net

Photochemical Rearrangement: Upon UV irradiation, 1,2-benzisoxazoles can undergo N-O bond cleavage. researchgate.net Studies on the parent compound and its 3-chloro derivative have shown that this leads to the formation of highly reactive intermediates, such as vinylnitrenes, which can then rearrange to form ketenimines or other products like 2-cyanophenoxyl radicals. researchgate.netresearchgate.net

Beckmann-type Rearrangement: In some cases, precursors to 1,2-benzisoxazoles can undergo alternative rearrangement pathways. For example, the reaction of a 2-hydroxyaryl ketoxime with triphenylphosphine (B44618) (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) was observed to yield a 1,3-benzoxazole derivative via a Beckmann rearrangement, rather than the expected 1,2-benzisoxazole. researchgate.net

Smiles Rearrangement: While studied on the isomeric benzoxazole-2-thiol system, the Smiles rearrangement is a relevant intramolecular nucleophilic aromatic substitution that can be used to functionalize such heterocyclic scaffolds, leading to the formation of N-substituted 2-aminobenzoxazoles. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic methodologies. This often involves kinetic studies and the direct observation or trapping of transient species.

Reaction Kinetic Studies

Kinetic studies have been instrumental in elucidating the mechanism of the base-catalyzed decomposition of substituted 1,2-benzisoxazoles. Research by Kemp and co-workers established that the reaction is a concerted E2 elimination. researchgate.netacs.org They demonstrated a linear Brønsted free-energy relationship for the reaction, which supports a mechanism where proton abstraction from the C3 position and the cleavage of the N-O bond occur simultaneously, without the formation of an intermediate. researchgate.netwisc.edu

The rate of this reaction is highly sensitive to the electronic nature of substituents on the benzene ring. Electron-withdrawing groups (e.g., nitro) significantly accelerate the reaction, while electron-donating groups have a much smaller effect. The ethyl group at the 6-position of this compound is weakly electron-donating and would be expected to have a minor influence on the reaction rate compared to the unsubstituted parent compound.

The following table presents kinetic data for the base-catalyzed decomposition of various substituted benzisoxazoles, illustrating the effect of substituents on the reaction rate.

| Substituent | Relative Rate (krel) | Reference |

|---|---|---|

| 5-NO₂ | 14.1 | researchgate.net |

| 6-NO₂ | 3.5 | datapdf.com |

| 7-NO₂ | 15.8 | researchgate.net |

| 5-Cl | 2.0 | researchgate.net |

| H (unsubstituted) | 1.0 | researchgate.net |

Isolation and Characterization of Reaction Intermediates

The direct detection of transient species provides invaluable mechanistic insight. Due to their high reactivity, reaction intermediates in benzisoxazole chemistry are often studied using advanced spectroscopic techniques under specific conditions.

Photochemical Intermediates: In the photochemistry of 1,2-benzisoxazoles, elusive intermediates have been captured and characterized. Using low-temperature matrix isolation coupled with IR spectroscopy, species such as vinylnitrenes and 2-cyanophenoxyl radicals have been identified. researchgate.netresearchgate.net For example, the photolysis of 3-chloro-1,2-benzisoxazole (B94866) in a nitrogen matrix at 10 K allowed for the characterization of an N-chloro-ketenimine intermediate. researchgate.net

Cycloaddition Intermediates: In synthetic routes to 1,2-benzisoxazoles, such as the [3+2] cycloaddition, highly reactive intermediates like arynes and nitrile oxides are generated in situ. nih.govchim.it Their transient existence is inferred from the final products and by designing control experiments that support their formation.

Trapped Intermediates in Catalysis: In a Lewis acid-catalyzed annulation reaction to form 2,1-benzisoxazoles, a putative reaction intermediate was synthesized and characterized to support the proposed mechanistic pathway. A Boc-protected precursor was prepared, which upon acid-catalyzed cleavage and cyclization, yielded the final product, confirming the viability of the proposed intermediate. acs.org

These studies, while not performed on the 6-ethyl derivative itself, showcase the methods used to probe the reactive intermediates common to the chemistry of the 1,2-benzoxazole ring system.

Computational and Theoretical Chemical Investigations of 6 Ethyl 1,2 Benzoxazol 3 Ol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules. For 6-Ethyl-1,2-benzoxazol-3-ol, these methods can elucidate the preferred spatial arrangements of the ethyl group and the hydroxyl group, which are crucial for its interaction with biological targets.

The primary goal of conformational analysis is to identify the stable conformers of a molecule, which correspond to the local minima on its potential energy surface. The flexibility of this compound primarily arises from the rotation around the single bond connecting the ethyl group to the benzoxazole (B165842) ring.

Table 1: Hypothetical Stable Conformers of this compound This table is a representation of expected conformers based on general chemical principles, as specific experimental or computational data for this molecule is not available.

| Conformer | Dihedral Angle (C5-C6-C_ethyl-C_methyl) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | ~180° | 0 (Reference) |

| Synclinal (Gauche) | ~60° | > 0 |

| Anticlinal | ~120° | > 0 |

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. By scanning the PES, researchers can identify not only the stable conformers but also the transition states that connect them. This is often achieved by systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the energy at each point while optimizing the remaining geometry. uni-muenchen.de

For this compound, a relaxed PES scan would likely focus on the dihedral angle of the ethyl group. The resulting energy profile would show the energy barriers between different conformations, providing insights into the flexibility of the molecule and the rates of interconversion between conformers at different temperatures. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

Theoretical Prediction of Tautomeric Equilibria and Relative Stabilities

Tautomerism is a key chemical feature of 1,2-benzoxazol-3-ol and its derivatives. The parent compound, 1,2-benzisoxazol-3-ol, exists in an equilibrium between the enol (3-hydroxy-1,2-benzisoxazole) and keto (1,2-benzisoxazolin-3-one) forms. The position of this equilibrium can be influenced by the solvent and the presence of substituents on the benzene (B151609) ring. nih.gov

Theoretical calculations, particularly using quantum mechanics, are instrumental in predicting the relative stabilities of these tautomers. science.gov Methods like Density Functional Theory (DFT) can be employed to calculate the electronic energies and Gibbs free energies of the different tautomeric forms of this compound. researchgate.net The solvent effects can also be modeled using methods like the Polarizable Continuum Model (PCM). science.gov

For this compound, two primary tautomers are expected:

Enol form: this compound

Keto form: 6-Ethyl-1,2-benzoxazol-3(2H)-one

The ethyl group at the 6-position is an electron-donating group, which can influence the electron density distribution in the ring system and thereby affect the tautomeric equilibrium. Computational studies on related benzoxazole systems have shown that the relative stability of tautomers can be finely tuned by substituents.

Table 2: Predicted Tautomeric Forms of this compound

| Tautomeric Form | IUPAC Name | Predicted Relative Stability |

|---|---|---|

| Enol | This compound | May be favored in non-polar solvents |

| Keto | 6-Ethyl-1,2-benzoxazol-3(2H)-one | May be favored in polar solvents |

Molecular Modeling and Docking Studies for Mechanistic Chemical Biology

Molecular modeling and docking are indispensable in silico techniques for predicting how a small molecule like this compound might interact with a biological macromolecule, such as a protein or an enzyme. These studies are foundational for understanding potential mechanisms of action at a molecular level, excluding any clinical or dosage-related implications.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

While specific docking studies for this compound are not readily found, studies on other benzoxazole derivatives have demonstrated their potential to interact with various protein targets. For instance, benzoxazole derivatives have been docked into the active sites of enzymes like DNA gyrase and cyclooxygenase-2 (COX-2) to explore their potential as antimicrobial and anti-inflammatory agents, respectively. ijpsonline.comijpsonline.comnih.gov These studies often reveal key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. ijpsonline.com

The results of molecular docking simulations can identify the most probable binding site of this compound on a target protein. The analysis of the docked poses reveals the specific amino acid residues involved in the interaction.

For this compound, the hydroxyl group and the nitrogen and oxygen atoms in the oxazole (B20620) ring are potential hydrogen bond donors and acceptors. The ethyl group and the benzene ring provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with non-polar residues in the binding pocket.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydroxyl group | Hydrogen bond donor/acceptor | Asp, Glu, Ser, Thr, His |

| Oxazole ring (N, O) | Hydrogen bond acceptor | Arg, Lys, His, Asn, Gln |

| Benzene ring | π-π stacking, hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Ethyl group | Hydrophobic | Leu, Val, Ile, Ala |

These computational predictions provide a valuable starting point for the rational design of more potent and selective analogs and for designing experiments to validate the predicted binding modes and biological activities.

Application in Chemical Probe Design for Target Identification

As of the current body of scientific literature, there are no specific documented instances or detailed research findings concerning the application of this compound as a chemical probe for target identification. The design of a chemical probe typically requires a molecule with high affinity and specificity for a particular biological target, along with properties that allow for the detection and isolation of that target. While the structural features of this compound could theoretically be explored for such purposes, published research to this effect is not available. The development of a chemical probe from a parent compound involves iterative chemical modifications and biological testing to optimize its performance, a process that has not been publicly detailed for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Methodological Framework)

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used to establish a relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This methodology is a cornerstone of modern drug discovery and computational toxicology, aiming to predict the activity of new or untested compounds based on the properties of known molecules. jocpr.comneovarsity.org The fundamental principle is that the biological effect of a chemical is a function of its physicochemical and structural properties. researchgate.net

The methodological framework of a QSAR study is a systematic process that involves several key stages:

Data Set Curation: The initial and most critical step is the collection of a high-quality dataset of chemical compounds with their corresponding, consistently measured biological activities (e.g., IC₅₀, EC₅₀, Ki). frontiersin.org This dataset is then typically divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate the predictive performance of the model on compounds not used during model development. creative-biostructure.com

Molecular Descriptor Calculation: For each molecule in the dataset, a wide array of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and properties. They can range from simple 1D descriptors (e.g., molecular weight, atom counts) to more complex 2D (e.g., topological indices) and 3D descriptors (e.g., molecular shape, electrostatic potentials). wikipedia.org

Feature Selection: Often, a large number of descriptors are calculated, many of which may be irrelevant or redundant for modeling the specific biological activity of interest. Feature selection techniques are therefore employed to identify the most relevant descriptors that have the strongest correlation with the biological endpoint. This helps to create a more robust and interpretable model.

Model Generation: Using the selected descriptors for the training set, a mathematical model is constructed to correlate these descriptors with the observed biological activities. frontiersin.org A variety of statistical and machine learning algorithms can be employed for this purpose. Common methods include:

Linear Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS)

Non-Linear Methods: Support Vector Machines (SVM), Artificial Neural Networks (ANN), k-Nearest Neighbors (k-NN) researchgate.net

Model Validation: The generated model must be rigorously validated to ensure its statistical significance and predictive power. researchgate.net Validation is typically performed through:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or leave-n-out) are applied to the training set to assess the model's robustness.

External Validation: The model's predictive ability is tested on the external test set of compounds that were not used in its creation. creative-biostructure.com The Organisation for Economic Co-operation and Development (OECD) has established guidelines for the validation of QSAR models for regulatory purposes. oecd.org

The ultimate goal of a QSAR study is to generate a predictive model that can be used to screen large virtual libraries of compounds, prioritize candidates for synthesis and experimental testing, and guide the optimization of lead compounds to enhance their biological activity or reduce potential toxicity. jocpr.comneovarsity.org Advanced QSAR approaches, such as 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules, providing insights into the steric and electrostatic interactions that are crucial for biological activity. creative-biostructure.comwikipedia.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Ethyl 1,2 Benzoxazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural analysis of 6-Ethyl-1,2-benzoxazol-3-ol, offering profound insights into its carbon-hydrogen framework and the existence of tautomeric forms.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of protons and carbons. For benzoxazole (B165842) derivatives, ¹H NMR spectra typically show aromatic protons in the range of 6.85–8.83 ppm. nih.gov The ethyl group protons would present as a characteristic quartet and triplet pattern. In the ¹³C NMR spectra of benzoxazole compounds, signals are generally in good agreement with the proposed molecular structures. nih.govolemiss.edu

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, revealing, for instance, the connection between the -CH2- and -CH3 protons of the ethyl group and the coupling between adjacent protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. It is instrumental in confirming the placement of the ethyl group on the benzoxazole core by showing correlations from the ethyl protons to the carbons of the benzene ring and from the aromatic protons to the carbons of the fused oxazole (B20620) ring. Similar 2D NMR correlations have been pivotal in the structural determination of other complex benzoxazole derivatives. researchgate.net

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ethyl -CH₂- | ~2.7 | ~20-30 |

| Ethyl -CH₃ | ~1.2 | ~10-15 |

| Aromatic C-H | ~7.0 - 7.5 | ~110-130 |

| Aromatic C-N | - | ~140-150 |

| Aromatic C-O | - | ~160-170 |

| Aromatic C-Ethyl | - | ~135-145 |

| Oxazole C=N | - | ~150-160 |

| Oxazole C-O | - | ~165-175 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

The 1,2-benzoxazol-3-ol ring system can exhibit prototropic tautomerism, existing in equilibrium between the -ol (enol-like) form and a keto form (benzoxazol-3(2H)-one). nih.gov This dynamic equilibrium is often rapid on the NMR timescale, leading to averaged signals. beilstein-journals.orgmdpi.com

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be employed to study this exchange. nih.gov At lower temperatures, the rate of tautomeric interconversion slows down, potentially allowing for the observation of separate signals for each tautomer. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged peak. nih.gov Analysis of the lineshapes at different temperatures can provide quantitative data on the activation energy and the equilibrium constant of the tautomeric exchange. beilstein-journals.orgthermofisher.com The study of tautomerism in related azole systems has been extensively reviewed, highlighting the power of multinuclear dynamic NMR. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound. nih.govresearchgate.net

IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, potentially broadened due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The C=N stretching of the oxazole ring and C=C stretching vibrations of the benzene ring would be observed in the 1650-1450 cm⁻¹ region. nih.gov The C-O stretching vibrations usually occur in the 1300-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of the molecule. nih.govresearchgate.netscifiniti.com

The table below summarizes key expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H (Ethyl) | C-H Stretch | 2980 - 2850 | IR, Raman |

| Benzoxazole Ring | C=N / C=C Stretch | 1650 - 1450 | IR, Raman |

| Benzoxazole Ring | C-O Stretch | 1300 - 1000 | IR |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. nih.govresearchgate.netnih.gov This precision allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₉H₉NO₂. HRMS is a standard tool for the characterization of novel nitrogen-containing heterocyclic compounds. nih.govcopernicus.org

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govmgutheses.inresearchgate.net Analyzing the resulting product ions reveals the fragmentation pathways, which provides valuable structural information. libretexts.org

For this compound, characteristic fragmentation would likely involve:

Loss of the ethyl group: A primary fragmentation could be the cleavage of the ethyl group (loss of 29 Da, C₂H₅), a common pathway for alkyl-substituted aromatic compounds. miamioh.edu

Ring cleavage: Fragmentation of the benzoxazole core itself. The cleavage of heterocyclic rings can lead to characteristic neutral losses, such as the loss of CO or HCN, helping to confirm the core structure. Studies on related benzoxazoles show that fragmentation is often dominated by rearrangements that are analytically useful. researchgate.net

The combination of HRMS and MS/MS allows for a detailed structural confirmation, distinguishing it from potential isomers and providing a fragmentation fingerprint for future identification. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline compounds. Although a specific crystal structure for this compound is not publicly available, analysis of closely related benzoxazole derivatives provides a strong predictive framework for its key structural features and intermolecular interactions. semanticscholar.orgnih.gov

Studies on various substituted benzoxazoles have consistently shown that the fused benzoxazole ring system is nearly planar. hrpub.org This planarity is a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the bicyclic structure. For this compound, the ethyl group at the 6-position would extend from this planar core.

The primary intermolecular interactions expected to govern the crystal packing of this compound are hydrogen bonding and π-π stacking. The hydroxyl group at the 3-position is a potent hydrogen bond donor, while the nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor. semanticscholar.orgnih.gov This donor-acceptor pairing is anticipated to lead to the formation of hydrogen-bonded chains or networks within the crystal lattice, significantly contributing to the stability of the solid-state structure. semanticscholar.org For instance, in the crystal structures of several biologically active benzoxazoles, intermolecular O–H···N hydrogen bonds are a recurring motif that organizes the molecules into defined chains. semanticscholar.orgnih.gov

A representative data table, based on the analysis of related benzoxazole structures, is presented below to illustrate the expected crystallographic parameters for a compound like this compound.

| Parameter | Expected Value/Feature for a Benzoxazole Derivative | Reference |

| Crystal System | Monoclinic or Orthorhombic | iucr.org |

| Space Group | P2₁/c or Pbca | hrpub.orgiucr.org |

| Key Intermolecular Interactions | O-H···N Hydrogen Bonding, π-π Stacking | semanticscholar.orgnih.goviucr.org |

| Benzoxazole Ring Dihedral Angle | < 5° (indicating near planarity) | |

| Hydrogen Bond Distance (O-H···N) | ~2.8 Å | semanticscholar.org |

| π-π Stacking Distance | ~3.5 Å | hrpub.org |

This table is illustrative and based on data from related benzoxazole structures. Specific values for this compound would require experimental determination.

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

While this compound itself is an achiral molecule, the synthesis of chiral derivatives is a plausible avenue for developing compounds with specific biological activities or for use as chiral ligands in asymmetric catalysis. core.ac.uk Should chiral derivatives of this compound be synthesized, for example by introducing a stereocenter on the ethyl group or by creating atropisomers, chiroptical spectroscopy would be an indispensable tool for their stereochemical characterization.

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. pepr-luma.fr The most common of these techniques are Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the CD effect, is only observed for chromophores that are either intrinsically chiral or are located in a chiral environment. hebmu.edu.cn For a hypothetical chiral derivative of this compound, the benzoxazole ring system would act as the primary chromophore. The CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of this chromophore. The sign and intensity of these Cotton effects are exquisitely sensitive to the absolute configuration of the stereogenic centers in the molecule. hebmu.edu.cn By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the chiral derivative could be unambiguously assigned. mdpi.com

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. mdpi.com VCD provides a wealth of information about the stereochemistry of a molecule, as it is sensitive to the three-dimensional arrangement of all atoms. A VCD spectrum provides a unique fingerprint for a specific enantiomer. mdpi.com

The application of chiroptical spectroscopy is crucial not only for determining the absolute configuration of newly synthesized chiral benzoxazoles but also for studying their conformational preferences in solution and their interactions with other chiral molecules, such as proteins or DNA. nih.govrsc.org The synthesis of new chiral benzoxazole derivatives has been a subject of interest, and their characterization often relies on these powerful spectroscopic techniques. researchgate.net

Exploration of 6 Ethyl 1,2 Benzoxazol 3 Ol in Fundamental Chemical Biology Research

Mechanistic Investigations of Enzyme-Compound Interactions in vitro (Excluding Clinical/Safety)

Enzyme Inhibition Mechanism Studies

There is no specific information available in the reviewed literature regarding the enzyme inhibition mechanisms of 6-Ethyl-1,2-benzoxazol-3-ol.

Allosteric Modulation and Active Site Binding Analysis

No studies were found that investigate the allosteric modulation or active site binding of this compound with any specific enzyme.

Use as a Chemical Probe for Elucidating Biochemical Pathways

Target Identification Methodologies in Biological Systems

There are no published methodologies for the identification of biological targets for this compound.

Ligand Design and Structure-Based Approaches in Chemical Biology

No literature could be found detailing ligand design or structure-based approaches specifically involving the this compound scaffold.

Interaction with Model Biological Macromolecules (e.g., DNA, RNA, Lipids) for Basic Research Purposes

As of the latest available scientific literature, there is no specific research detailing the direct interactions of This compound with model biological macromolecules such as DNA, RNA, or lipids for basic research purposes. While the broader class of benzoxazole (B165842) derivatives has been a subject of interest in chemical biology, studies focusing explicitly on the 6-ethyl substituted variant are not present in the reviewed literature.

The benzoxazole scaffold is recognized for its versatile applications, including its use in compounds that interact with biological systems. nih.govscispace.com For instance, various benzoxazole derivatives have been investigated for their potential to bind to DNA, a key area of fundamental research. periodikos.com.br These studies often explore the use of such compounds as fluorescent probes for nucleic acids. periodikos.com.brperiodikos.com.br The primary modes of interaction for some benzoxazole compounds with DNA have been identified as intercalation, where the molecule inserts itself between the base pairs of the DNA helix, and groove binding. periodikos.com.br The binding is often accompanied by changes in the photophysical properties of the molecule, such as an increase in fluorescence intensity, which is a valuable characteristic for a molecular probe. periodikos.com.brperiodikos.com.br

Furthermore, computational studies, such as molecular docking, have been employed to predict the binding affinities and modes of interaction of certain benzoxazole derivatives with biological targets like DNA gyrase, an essential bacterial enzyme. ijpsonline.com These in silico methods help in understanding the potential mechanisms of action at a molecular level. ijpsonline.comresearchgate.net

However, it is crucial to reiterate that these findings pertain to the general class of benzoxazoles. The specific influence of the 6-ethyl and 3-hydroxyl substitutions on the 1,2-benzoxazole core in This compound and how these modifications would dictate its binding affinity, selectivity, and mode of interaction with DNA, RNA, or lipid membranes has not been experimentally determined or reported. Therefore, no detailed research findings or data tables for This compound can be presented at this time. Future research would be necessary to elucidate the specific interactions of this compound with biological macromolecules.

Future Research Directions and Unexplored Avenues for 6 Ethyl 1,2 Benzoxazol 3 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2-benzisoxazoles has traditionally relied on methods such as the cyclization of o-hydroxyaryl oximes or o-substituted aryl oximes. chim.it While effective, these routes can sometimes require harsh conditions or multi-step procedures. Future research should focus on developing more efficient, versatile, and sustainable methods for the synthesis of 6-Ethyl-1,2-benzoxazol-3-ol.

Promising areas for exploration include:

[3+2] Cycloaddition Reactions: The use of in situ generated nitrile oxides and arynes offers a direct and modular route to functionalized benzisoxazoles. organic-chemistry.org Investigating the application of this methodology to precursors of this compound could provide a highly efficient synthetic pathway.

Transition-Metal Catalysis: Modern organic synthesis has been revolutionized by transition-metal-catalyzed reactions. Exploring catalytic cycles involving metals like palladium, copper, or rhodium for the intramolecular C-O or N-O bond formation could lead to milder reaction conditions and improved yields. chim.it

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. Developing a photochemical route for the cyclization step in the synthesis of this compound would align with green chemistry principles and could offer unique reactivity.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Precursors |

| Classical Cyclization | Well-established, readily available starting materials | o-hydroxyaryl oximes, o-substituted aryl oximes |

| [3+2] Cycloaddition | High efficiency, modularity, mild conditions | Aryne precursors, chlorooximes |

| Transition-Metal Catalysis | Mild reaction conditions, high functional group tolerance | Halogenated aromatic precursors |

| Photoredox Catalysis | Environmentally benign, unique reactivity pathways | Photosensitive precursors |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. For this compound, these computational tools can accelerate discovery and optimization in several ways:

Retrosynthetic Planning: AI-powered platforms can analyze the structure of this compound and propose novel, efficient synthetic routes that may not be obvious to human chemists.

Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of the target compound.

Property Prediction: By analyzing the chemical structure, ML models can predict various physicochemical and biological properties of this compound and its derivatives. This allows for the in silico screening of virtual libraries to identify candidates with desired characteristics before committing to laboratory synthesis. This is particularly valuable for designing compounds with specific therapeutic profiles.

Advanced Theoretical Modeling of Complex Reactive Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound can be achieved through advanced theoretical modeling. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to:

Elucidate Reaction Pathways: Computational studies can map out the energy landscape of a chemical reaction, identifying transition states and reactive intermediates. This is particularly useful for understanding the regioselectivity and stereoselectivity of complex reactions.

Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra) for this compound and its intermediates, aiding in their experimental characterization.

Investigate Molecular Properties: DFT can be used to calculate a wide range of molecular properties, including electronic structure, charge distribution, and reactivity indices. This information can provide insights into the molecule's potential behavior in different chemical and biological environments.

Expansion of Chemical Probe Applications in Novel Biological Systems (Basic Research)

The benzoxazole (B165842) and benzisoxazole scaffolds are known for their fluorescent properties, making them attractive candidates for the development of chemical probes. mdpi.comperiodikos.com.br Future research should explore the potential of this compound and its derivatives as fluorescent sensors for biological imaging.

Key areas of investigation include:

Ion Sensing: Modifying the structure of this compound with specific chelating groups could lead to fluorescent probes that selectively bind to and detect metal ions like Zn²⁺ or Cd²⁺, which play crucial roles in biological systems. mdpi.com

Bioimaging: The development of "turn-on" fluorescent probes based on the this compound scaffold could allow for the visualization of specific biological processes or the tracking of molecules within living cells. rsc.org

DNA Probes: Benzoxazole derivatives have shown potential as fluorescent DNA probes, offering safer alternatives to commonly used intercalating dyes. periodikos.com.br Investigating the DNA binding and photophysical properties of this compound could open up new avenues in molecular biology research.

Addressing Green Chemistry Principles in this compound Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign methodologies.

Strategies to enhance the greenness of the synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. The use of heterogeneous catalysts that can be easily recovered and reused is particularly desirable.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasonic-assisted synthesis, which can often reduce reaction times and energy consumption. rsc.org

A summary of green chemistry approaches applicable to isoxazole (B147169) synthesis is provided in Table 2.

| Green Chemistry Approach | Description | Potential Benefit |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Reduced environmental impact, improved safety. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. | Shorter reaction times, increased yields. rsc.org |

| Ultrasonic Irradiation | Using ultrasound to promote the reaction. | Enhanced reaction rates, milder conditions. |

| Heterogeneous Catalysis | Using a catalyst in a different phase from the reactants. | Easy catalyst recovery and reuse, simplified workup. |

Opportunities for Collaborative Multidisciplinary Research

The full potential of this compound can best be realized through collaborative, multidisciplinary research. The complex challenges in modern science, from drug discovery to materials development, require a convergence of expertise.

Potential areas for collaboration include:

Synthetic and Medicinal Chemistry: Synthetic chemists can design and produce novel derivatives of this compound, which can then be evaluated by medicinal chemists for their biological activity against various therapeutic targets. nih.gov

Computational and Experimental Chemistry: Computational chemists can use theoretical models to predict the properties and reactivity of new compounds, guiding the efforts of experimental chemists and accelerating the discovery process.

Chemistry and Biology: The development of new chemical probes based on the this compound scaffold requires close collaboration between chemists who synthesize the probes and biologists who can apply them in cellular and in vivo studies.

Academia and Industry: Partnerships between academic research groups and pharmaceutical or materials science companies can facilitate the translation of basic research findings into practical applications. Modern drug discovery increasingly relies on such collaborations to bridge the gap between innovation and development. jmchemsci.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to new discoveries and applications across a range of scientific disciplines.

Q & A

Basic Research Questions